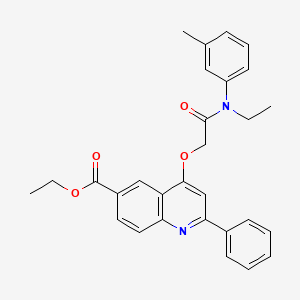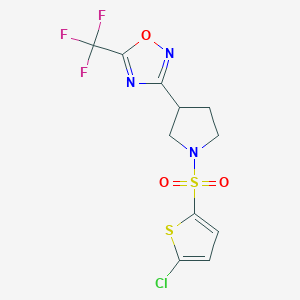![molecular formula C19H10ClF3N2O2S B2675001 2-(4-chlorophenyl)-6-[3-(trifluoromethyl)phenyl]-7aH-pyrrolo[3,4-e][1,3]thiazine-5,7-dione CAS No. 337920-06-6](/img/structure/B2675001.png)
2-(4-chlorophenyl)-6-[3-(trifluoromethyl)phenyl]-7aH-pyrrolo[3,4-e][1,3]thiazine-5,7-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(4-chlorophenyl)-6-[3-(trifluoromethyl)phenyl]-7aH-pyrrolo[3,4-e][1,3]thiazine-5,7-dione” is a complex organic molecule. It contains several functional groups including a pyrrolo[3,4-e][1,3]thiazine ring, a dione (two carbonyl groups), a chlorophenyl group, and a trifluoromethylphenyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the trifluoromethyl group could potentially be introduced via a reaction with a trifluoromethylating reagent . The exact synthesis would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrolo[3,4-e][1,3]thiazine ring system is a bicyclic structure that contains both nitrogen and sulfur atoms .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the specific conditions and reagents used. The presence of the dione, chlorophenyl, and trifluoromethylphenyl groups suggests that it could participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dione group could potentially make the compound more polar, while the trifluoromethyl group could increase its lipophilicity .Aplicaciones Científicas De Investigación
Antitumor Activity and Synthesis of Structurally Related Compounds Research into structurally related compounds has demonstrated significant potential in the development of anticancer agents. For example, compounds containing trifluoromethyl groups and chlorophenyl moieties have been synthesized and shown to possess marked inhibition against human lung adenocarcinoma and gastric cancer cell lines, suggesting potential antitumor applications (Liu, Zhao, & Lu, 2020).
Synthesis of Bioactive Heteroaryl Thiazolidine-2,4-diones Another study explored the condensation reactions involving thiazolidine-2,4-dione, leading to the synthesis of various derivatives with potential antimicrobial activities. This demonstrates the versatility of thiazolidine-based compounds in synthesizing bioactive molecules that could have various scientific and therapeutic applications (Ibrahim, Abdel-Megid, & El-Gohary, 2011).
Photoluminescent Conjugated Polymers Research into related pyrrolopyrrole compounds has led to the development of photoluminescent conjugated polymers. These materials exhibit strong photoluminescence and are proposed for electronic applications due to their photochemical stability, processability, and suitability for forming thin films. Such studies underscore the potential of incorporating pyrrolopyrrole units into materials for optoelectronic devices (Beyerlein & Tieke, 2000).
Development of Chemiluminescent Compounds Additionally, the synthesis of chemiluminescent compounds incorporating pyrrolopyridazine units has been explored. These compounds glow in the presence of hydrogen peroxide and have potential applications in analytical chemistry, demonstrating the diverse scientific applications of pyrrolopyridazine and related scaffolds (Algi, Oztas, & Tirkeş, 2017).
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-6-[3-(trifluoromethyl)phenyl]-7aH-pyrrolo[3,4-e][1,3]thiazine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10ClF3N2O2S/c20-12-6-4-10(5-7-12)16-24-9-14-15(28-16)18(27)25(17(14)26)13-3-1-2-11(8-13)19(21,22)23/h1-9,15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHXFTFPHBIGSOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)C3C(=CN=C(S3)C4=CC=C(C=C4)Cl)C2=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10ClF3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-6-[3-(trifluoromethyl)phenyl]-7aH-pyrrolo[3,4-e][1,3]thiazine-5,7-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

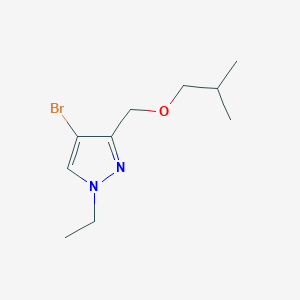
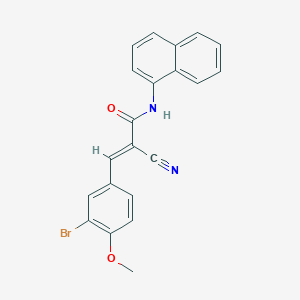
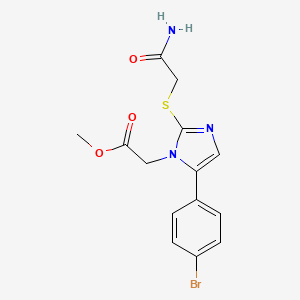
![3-Methoxy-N-methyl-N-[[1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2674922.png)
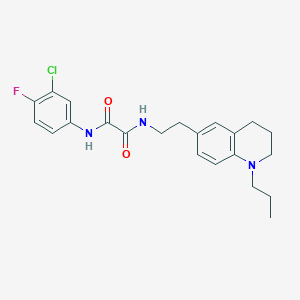
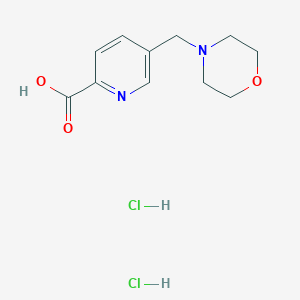
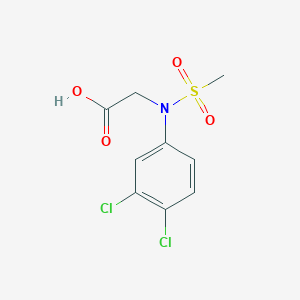
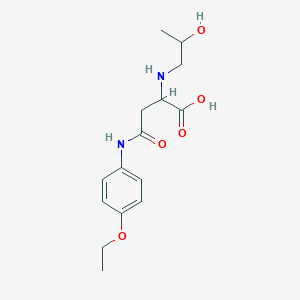
![N-{[3-(difluoromethoxy)phenyl]methyl}-N-methyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2674932.png)

